molecular formula C23H17F2N7O2 B2509078 2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1007061-88-2

2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2509078
CAS No.: 1007061-88-2
M. Wt: 461.433
InChI Key: ZKTDXOADTIVWJY-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H17F2N7O2 and its molecular weight is 461.433. The purity is usually 95%.
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Scientific Research Applications

Imaging Agents for Neuroinflammation

A series of pyrazolo[1,5-a]pyrimidines, related to the compound , have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, displayed subnanomolar affinity for the TSPO. Two of them were radiolabeled with fluorine-18, and their biodistribution was investigated by in vitro autoradiography and positron emission tomography (PET) imaging on a rodent model of neuroinflammation, demonstrating their potential as in vivo PET radiotracers for imaging neuroinflammation (Damont et al., 2015).

Radiosynthesis for PET Imaging

Another study focused on the radiosynthesis of a selective radioligand, showcasing a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, for imaging the translocator protein (18 kDa) with PET. This approach highlights the chemical compound's role in the development of radiolabeled molecules for in vivo imaging using positron emission tomography. The radioligand was synthesized using a simple one-step process, demonstrating its feasibility for imaging applications (Dollé et al., 2008).

Synthesis and Biological Evaluation

Research on the synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography has been conducted. These compounds, including the chemical structure , have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors, making them candidates for imaging agents in neurodegenerative disorders (Fookes et al., 2008).

Antioxidant Activity

The compound's derivatives have also been studied for their antioxidant activity. In particular, pyrazole-acetamide derivatives have been synthesized and characterized, revealing significant antioxidant activity. This suggests potential applications in developing therapeutic agents targeting oxidative stress-related conditions (Chkirate et al., 2019).

Anticancer Activity

Additionally, certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been designed, synthesized, and tested for anticancer activity, showing appreciable cancer cell growth inhibition against various cancer cell lines. This highlights the compound's potential role in the development of new anticancer agents (Al-Sanea et al., 2020).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N7O2/c1-14-10-20(29-21(33)12-34-19-5-3-2-4-18(19)25)32(30-14)23-17-11-28-31(22(17)26-13-27-23)16-8-6-15(24)7-9-16/h2-11,13H,12H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTDXOADTIVWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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